Methylprednisolone 17-hemisuccinate
Overview
Description
Methylprednisolone 17-hemisuccinate is a water-soluble corticosteroid used to treat severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders . It is also known as Methylprednisolone succinate, Methylprednisolone hydrogen succinate, and Methylprednisolone hydrogen hemisuccinate .
Synthesis Analysis
A study published in 2023 describes a rapid RP-HPLC method for the analysis of Methylprednisolone and its derivatives, including Methylprednisolone 17-hemisuccinate . The method achieved satisfactory results in detecting, determining, and separating Methylprednisolone, 17-Methylprednisolone hemisuccinate, and Methylprednisolone hemisuccinate in a short time .Molecular Structure Analysis
The molecular formula of Methylprednisolone 17-hemisuccinate is C26H34O8 . The IUPAC name is 4-[[ (6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid .Scientific Research Applications
Placental Transfer and Fetal Lung Development
Methylprednisolone 17-hemisuccinate has been studied for its placental transfer properties. A study conducted on patients in labor revealed that both the hemisuccinate and free alcohol forms of this corticosteroid were transported to the fetal compartment. This research suggested its potential use as a stimulator of fetal lung surfactant, considering its relatively lower infection-potentiating effect compared to other corticosteroids (Anderson, Rotchell, & Kaiser, 1981).
Kinetics and Metabolism
The kinetics and metabolism of methylprednisolone hemisuccinate were explored in a study where it was administered intravenously. The research found dose dependency in the kinetics of both methylprednisolone and its hemisuccinate ester, with about 10% of the dose excreted unchanged as hemisuccinate in urine, indicating incomplete conversion of the prodrug (Derendorf, Möllmann, Rohdewald, Rehder, & Schmidt, 1985).
Application in Multiple Sclerosis
Methylprednisolone hemisuccinate has been utilized in the treatment of relapsing-remitting multiple sclerosis. A study on a glutathione-PEGylated liposomal formulation of methylprednisolone (2B3-201) showed that it has a prolonged plasma half-life and extended immunosuppressive effects, potentially reducing the need for high doses and frequency of administration (Kanhai et al., 2018).
Immune Modulation in Multiple Sclerosis
Another study investigated the impact of intravenous methylprednisolone hemisuccinate on peripheral blood mononuclear cells (PBMNCs) and endothelium in multiple sclerosis patients. The research indicated that methylprednisolone could decrease transmigration of PBMNCs through the blood-brain barrier, exerting inhibitory effects on both PBMNCs and endothelium (Gelati et al., 2002).
Prodrug Development for Colon-Specific Delivery
Research on glucocorticoid-dextran esters, including methylprednisolone, attached to dextran via a succinate linker, suggested their potential as prodrugs for colon-specific drug delivery. These esters showed selective enzyme-mediated drug release in the large intestine, indicating their suitability for targeted delivery (McLeod, Friend, & Tozer, 1993).
Safety And Hazards
When handling Methylprednisolone 17-hemisuccinate, it’s important to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
4-[[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJNUHGXSJAWMH-XYMSELFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998345 | |
Record name | 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30998345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylprednisolone 17-hemisuccinate | |
CAS RN |
77074-42-1 | |
Record name | Methylprednisolone 17-hemisuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077074421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30998345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLPREDNISOLONE 17-HEMISUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8V07359RT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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